ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Description
Ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N7O3S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.14265873 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F5061-0136 are currently unknown. The compound belongs to a class of molecules known as triazolopyrimidines . Triazolopyrimidines have been found to exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties . .
Mode of Action
Triazolopyrimidines, the class of compounds to which f5061-0136 belongs, are known to interact with their targets by binding to them and inhibiting their function . This interaction can lead to changes in cellular processes and can have downstream effects on various biochemical pathways.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and infection, among others .
Result of Action
These could potentially include inhibition of cell proliferation, reduction of inflammation, and prevention of infection, among others .
Biological Activity
Ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate (CAS: 1058231-87-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N7O3S, with a molecular weight of 379.4 g/mol. The compound features a triazolopyrimidine core which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Type | Bacterial Strains Tested | Activity Level |
---|---|---|
Triazolopyrimidines | Staphylococcus aureus | Moderate to High |
Escherichia coli | Significant | |
Pseudomonas aeruginosa | Moderate | |
Mercapto-substituted | Bacillus subtilis | High |
Studies have shown that derivatives with similar structures to ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine exhibit antibacterial activity comparable to standard antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines.
Table 2: Anticancer Activity Data
Compound | Cell Line Tested | IC50 Value (μM) |
---|---|---|
Ethyl Triazolo Compound | MCF-7 (Breast Cancer) | 21.3 ± 4.1 |
A549 (Lung Cancer) | 28.3 ± 5.1 | |
HCT116 (Colon Cancer) | 19.5 ± 6.0 |
In vitro studies have shown that compounds similar to ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine can inhibit the proliferation of cancer cells significantly more than standard chemotherapeutics such as doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds with similar structures have been reported to exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cancer cell proliferation. By targeting specific receptors or enzymes related to these processes, ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine may exert its therapeutic effects.
Properties
IUPAC Name |
ethyl 4-[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3S/c1-3-22-13-12(18-19-22)14(17-10-16-13)26-9-11(23)20-5-7-21(8-6-20)15(24)25-4-2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYBEFAVMJQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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